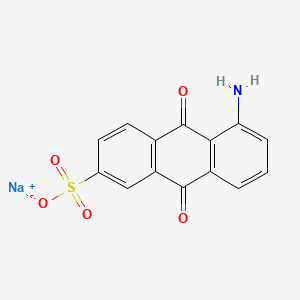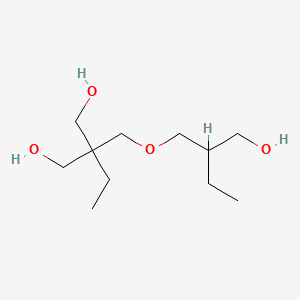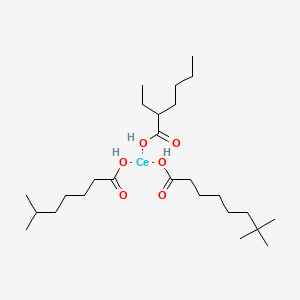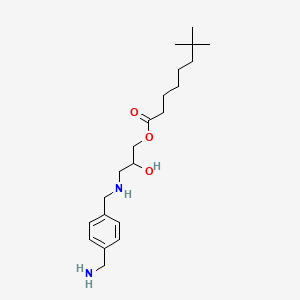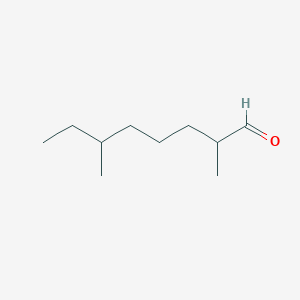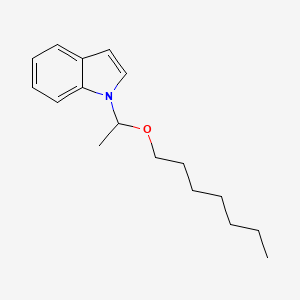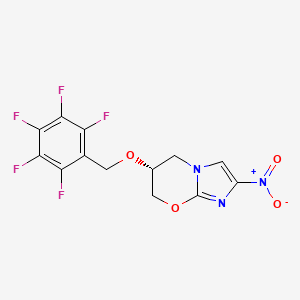
4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tétraméthylpipéridine est un oxyde d'amine stériquement encombré connu pour ses propriétés antioxydantes. Ce composé est largement utilisé dans diverses applications industrielles en raison de sa capacité à stabiliser les polymères et à prévenir la dégradation oxydative.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tétraméthylpipéridine implique généralement la réaction de la 2,2,6,6-tétraméthylpipéridine avec l'hydroperoxyde de tert-butyle dans des conditions contrôlées. La réaction est généralement réalisée en présence d'un catalyseur, tel qu'un complexe de métal de transition, pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de ce composé est mise à l'échelle en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Les conditions réactionnelles sont optimisées pour maximiser l'efficacité du processus, notamment le contrôle de la température, la régulation de la pression et l'utilisation de réactifs de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tétraméthylpipéridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les radicaux nitroxydes correspondants.
Réduction : Il peut être réduit en amine parente.
Substitution : Les groupes tert-butyle peuvent être substitués par d'autres groupes alkyles ou aryles dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peroxydes organiques.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle ou les halogénures d'aryle sont utilisés dans les réactions de substitution, souvent en présence d'une base.
Principaux produits formés
Oxydation : Formation de radicaux nitroxydes.
Réduction : Régénération de l'amine parente.
Substitution : Formation de dérivés de pipéridine substitués.
Applications de la recherche scientifique
Le 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tétraméthylpipéridine a une large gamme d'applications dans la recherche scientifique :
Biologie : Investigé pour son rôle potentiel dans la protection des systèmes biologiques contre le stress oxydatif.
Médecine : Exploré pour ses propriétés antioxydantes dans le développement d'agents thérapeutiques.
Industrie : Utilisé dans la production de matériaux haute performance nécessitant une stabilité et une longévité améliorées.
Mécanisme d'action
L'effet antioxydant du 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tétraméthylpipéridine est principalement dû à sa capacité à piéger les radicaux libres. Le composé donne des atomes d'hydrogène aux radicaux libres, les neutralisant ainsi et empêchant les dommages oxydatifs. Ce mécanisme implique la formation de radicaux nitroxydes stables, qui réagissent ensuite avec d'autres radicaux pour arrêter la réaction en chaîne d'oxydation.
Applications De Recherche Scientifique
4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine has a wide range of applications in scientific research:
Biology: Investigated for its potential role in protecting biological systems from oxidative stress.
Medicine: Explored for its antioxidant properties in the development of therapeutic agents.
Industry: Utilized in the production of high-performance materials that require enhanced stability and longevity.
Mécanisme D'action
The antioxidant effect of 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tetramethylpiperidine is primarily due to its ability to scavenge free radicals. The compound donates hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism involves the formation of stable nitroxide radicals, which further react with other radicals to terminate the chain reaction of oxidation.
Comparaison Avec Des Composés Similaires
Composés similaires
4,4'-Di-tert-butyl-2,2'-bipyridyl : Un autre composé stériquement encombré avec des propriétés antioxydantes.
4,4'-Bis(2,6-di-tert-butylphénol) : Connu pour son utilisation dans la stabilisation des polymères.
Unicité
Le 4,4-Bis((tert-butyl)dioxy)-2,2,6,6-tétraméthylpipéridine est unique en raison de sa double fonctionnalité en tant qu'amine et oxyde, offrant une stabilité et une réactivité améliorées par rapport à d'autres composés similaires. Sa capacité à former des radicaux nitroxydes stables le rend particulièrement efficace pour prévenir la dégradation oxydative dans diverses applications.
Propriétés
Numéro CAS |
75279-29-7 |
|---|---|
Formule moléculaire |
C17H35NO4 |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
4,4-bis(tert-butylperoxy)-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C17H35NO4/c1-13(2,3)19-21-17(22-20-14(4,5)6)11-15(7,8)18-16(9,10)12-17/h18H,11-12H2,1-10H3 |
Clé InChI |
KXBDQTYXCJTIEA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)(OOC(C)(C)C)OOC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


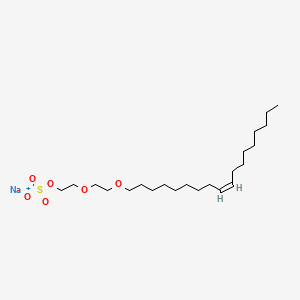
![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)

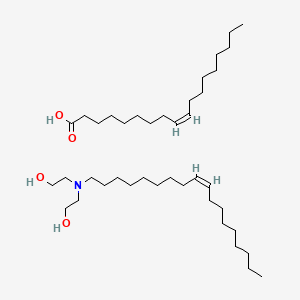
![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
